
α-甲基肉桂酸
描述
Synthesis Analysis
The synthesis of alpha-Methylcinnamic acids can be achieved through several methods. One efficient approach is the stereoselective synthesis starting from unmodified Baylis-Hillman adducts. This method involves the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates with an I2/NaBH4 reagent system at room temperature, followed by hydrolysis. This procedure has proven to be effective not only for the synthesis of alpha-Methylcinnamic acids but also for the synthesis of significant compounds like LK-903, a highly active hypolipidemic agent (Das et al., 2006). Another method involves the stereoselective synthesis via nucleophilic addition of hydride ion from sodium borohydride to methyl 3-acetoxy-3-aryl-2-methylenepropanoates, followed by hydrolysis and crystallization (Basavaiah et al., 1999).
Molecular Structure Analysis
The molecular structure of alpha-Methylcinnamic acids and their esters have been studied extensively. Crystallographic studies reveal the conformations of stereoisomers of alpha-arylcinnamic acids and their esters, highlighting the impact of the alpha-methyl group on the molecular geometry. In the E forms, the plane of the alpha-aryl substituent is approximately perpendicular to the rest of the molecule, whereas in the Z forms, significant twists are observed, indicating the influence of the substituents on the overall molecular conformation (Stomberg et al., 2001).
科学研究应用
合成方法:alpha-甲基肉桂酸可以高效和立体选择性地合成。一种方法涉及未改性的Baylis-Hillman加合物的还原,对合成类似LK-903的降脂药物 (Das et al., 2006) 很有用。另一种方法是将Baylis−Hillman加合物的乙酸酯一锅法转化为[E]-α-甲基肉桂酸,对合成活性降脂药物和口服丝氨酸蛋白酶抑制剂的有价值的合成子有效 (Basavaiah et al., 1999)。
催化和氢化:在催化中,alpha-甲基肉桂酸在Pd/Al2O3上的氢化显示出强烈的溶剂依赖性,对反应活性和对映选择性有显著影响 (Sun et al., 2013)。
降脂活性:包括alpha-甲基肉桂酸在内的烯丙基肉桂酸已显示出与氯贝特相媲美或优越的降脂活性,表明它们在治疗脂质紊乱方面具有潜力 (Watanabe et al., 1980)。
抗真菌应用:包括alpha-甲基肉桂酸在内的肉桂酸衍生物已经表现出作为干预催化剂增强抗真菌效力的潜力。它们已被证明对真菌细胞壁完整性有效,并可作为基于靶点的干预催化剂发展 (Kim et al., 2017)。
酶抑制:alpha-甲基肉桂酸已被确认为酶Ferulic Acid Decarboxylase (Fdc1)的抑制剂,该酶催化α,β-不饱和酸的脱羧反应。其机制涉及1,3-二极环加成机制 (Lan & Chen, 2016)。
生物杀菌剂增效:研究表明,alpha-甲基肉桂酸可以增强生物杀菌剂(如溴化十六烷基三甲铵和乳酸)对细菌感染的功效。这表明其在开发更有效的消毒解决方案中具有潜力 (Malheiro et al., 2019)。
激素依赖性癌症治疗:alpha-甲基肉桂酸已被确认为17β-羟基类固醇脱氢酶5型(AKR1C3)的抑制剂,这是前列腺癌和乳腺癌等激素依赖性癌症的治疗靶点。其抑制作用使其成为癌症治疗进一步发展的潜在候选药物 (Brožič et al., 2006)。
安全和危害
Alpha-Methylcinnamic acid is classified as a skin irritant and an eye irritant . If inhaled or ingested, it is recommended to move the person into fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to wash off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes . It is also recommended to wear protective equipment such as gloves and eyeshields when handling this compound .
属性
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methylcinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
alpha-Methylcinnamic acid | |
CAS RN |
1199-77-5, 1895-97-2 | |
| Record name | alpha-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the biological activities reported for alpha-Methylcinnamic acid derivatives?
A1: Research has primarily explored the hypolipidemic activity of alpha-Methylcinnamic acid derivatives. Studies have shown that esters of alpha-Methylcinnamic acid with longer alkoxy substituents (C12-C16) in the para position exhibit potent hypolipidemic effects in rats, comparable to or even exceeding the activity of clofibrate []. Furthermore, p-myristyloxy-alpha-methylcinnamic acid, specifically its alpha-monoglyceride (LK-903), has demonstrated significant antilipolytic effects, suggesting a potential mechanism for its hypolipidemic action []. Additionally, 2-Chloro-4-Bromo-alpha-Methylcinnamic acid sodium (SC1001 Na) has been investigated for its potential as a novel sodium channel blocker due to its effects on action potential duration and amplitude in toad sartorius muscle []. This compound also appears to block neuromuscular transmission in toads, potentially through a presynaptic mechanism [].
Q2: Is there a specific structural feature of alpha-Methylcinnamic acid derivatives important for their hypolipidemic activity?
A2: Yes, research suggests that the length and position of the alkoxy substituent on the phenyl ring significantly influence the hypolipidemic activity of alpha-Methylcinnamic acid derivatives. Studies have shown that a p-alkoxy substituent with a chain length between 12 and 16 carbons (C12-C16) is crucial for optimal activity [].
Q3: Have any alpha-Methylcinnamic acid derivatives been incorporated into more complex molecules with biological activity?
A3: Yes, A201A, a novel nucleoside antibiotic, contains p-hydroxy-alpha-methylcinnamic acid as part of its structure. This antibiotic also includes 6-dimethylaminopurine, 3-amino-3-deoxyribose, an unsaturated hexofuranose, and 3,4-di-O-methylrhamnose []. The presence of p-hydroxy-alpha-methylcinnamic acid in A201A highlights its potential as a building block for more complex bioactive molecules.
Q4: Are there any studies on the metabolism of alpha-Methylcinnamic acid derivatives?
A4: While specific metabolic studies on alpha-Methylcinnamic acid derivatives are limited in the provided research, an earlier study investigated the fate of structurally similar branched-chain fatty acids in the body. This study examined alpha-Methylcinnamic acid, beta-Phenyl-iso-butyric acid, and gamma-Phenyl-iso-valeric acid, providing insights into the potential metabolic pathways of compounds with similar structures [].
Q5: Beyond its biological activity, are there other applications for alpha-Methylcinnamic acid?
A5: Yes, certain derivatives of alpha-Methylcinnamic acid, specifically esters containing a chiral moiety and varying alkoxy chain lengths, have shown potential in materials science. These compounds exhibit liquid crystal properties, including ferroelectric and antiferroelectric phases, making them interesting for applications in display technology and other areas [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



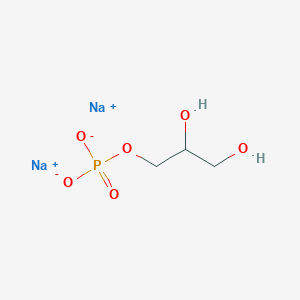



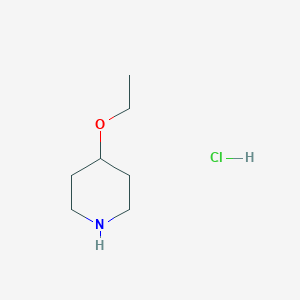
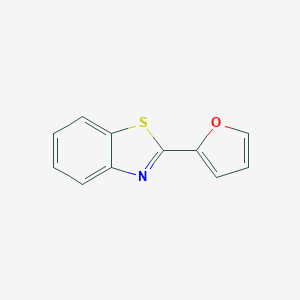
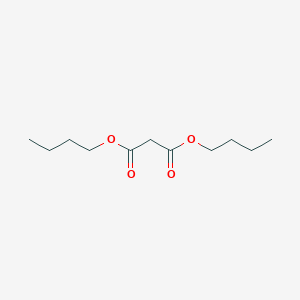
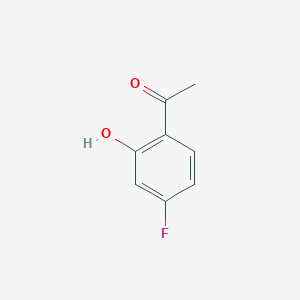

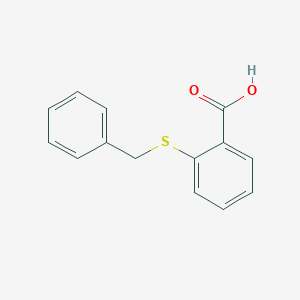

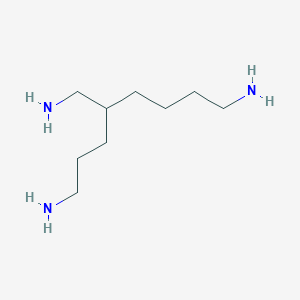
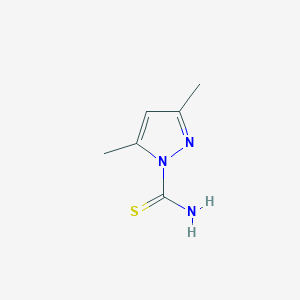
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)